molecular formula C13H13NO B7985719 (3-(6-Methylpyridin-2-yl)phenyl)methanol

(3-(6-Methylpyridin-2-yl)phenyl)methanol

Cat. No. B7985719
M. Wt: 199.25 g/mol
InChI Key: KCRSCXXEBPAMHJ-UHFFFAOYSA-N
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Description

(3-(6-Methylpyridin-2-yl)phenyl)methanol is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(6-Methylpyridin-2-yl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(6-Methylpyridin-2-yl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterisation of Derivatives : A study describes the synthesis of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from the condensation reaction of (6-methylpyridin-2-yl)methanol. This compound was characterized by spectroscopy and X-ray diffraction, showing intramolecular hydrogen bonds and a planar molecule structure, indicating potential applications in molecular engineering and crystallography (Percino, Chapela, & Rodríguez-Barbarín, 2005).

  • Catalytic Activity in Carbonylation Reactions : Another research demonstrates the catalytic activity of carbonylrhodium complexes of pyridine ligands, including derivatives of methylpyridine, in the carbonylation of methanol. This study is significant for understanding catalytic mechanisms in organic synthesis (Kumari, Sharma, Das, & Dutta, 2002).

  • Co-crystallization and Molecular Structure Analysis : A paper discusses the co-crystallization and molecular structure of a product from a condensation reaction involving (6-methylpyridin-2-yl)methanol. This research provides insights into crystallography and molecular design (Percino, Chapela, Urzúa, Toribio, & Rodríguez-Barbarín, 2007).

  • Formation of Complexes and Polymers : A study on the coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts highlights the formation of various molecular structures such as helicates, boxes, and polymers, indicating applications in the development of new materials and coordination compounds (Telfer et al., 2008).

  • Ruthenium Complex Synthesis : Research on trirutheniumdodecacarbonyl reactions with derivatives of methylpyridine, including the synthesis of new ruthenium complexes, has implications in organometallic chemistry and catalysis (Schäffler, Werz, & Maas, 2005).

  • Methanol as a Hydrogen Source and C1 Synthon : A method using methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes is explored, demonstrating the potential of methanol as a green and sustainable chemical reactant (Sarki et al., 2021).

properties

IUPAC Name

[3-(6-methylpyridin-2-yl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-4-2-7-13(14-10)12-6-3-5-11(8-12)9-15/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRSCXXEBPAMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(6-Methylpyridin-2-yl)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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